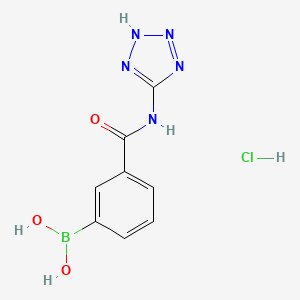

(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride

Description

Chemical Classification and Nomenclature

(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride represents a sophisticated member of the organoboron compound family, specifically classified as a functionalized arylboronic acid derivative containing heterocyclic substituents. The systematic nomenclature reflects the compound's complex structural architecture, incorporating multiple functional group designations that precisely describe its molecular constitution. The International Union of Pure and Applied Chemistry naming convention identifies the primary phenylboronic acid backbone with the tetrazole-containing carbamoyl substituent positioned at the meta-position of the benzene ring.

The compound's classification extends beyond simple boronic acid categorization, as it simultaneously functions as a tetrazole derivative, amide-containing molecule, and hydrochloride salt. This multifunctional nature places it within several overlapping chemical classes, including heterocyclic compounds with nitrogen heteroatoms, organometallic species, and pharmaceutical intermediates. The presence of the hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base form.

Historical Context of Tetrazole-Functionalized Boronic Acids

The development of tetrazole-functionalized boronic acids represents a convergence of two distinct chemical research trajectories that gained momentum in the late twentieth and early twenty-first centuries. The foundational work on organoboron compounds traces back to the pioneering research of Edward Frankland in the mid-1800s, who first established the principles of organometallic chemistry through his investigations of zinc alkyl compounds. However, the specific integration of tetrazole moieties with boronic acid functionality emerged much later, driven by the recognition of tetrazole rings as valuable bioisosteres for carboxylic acid groups in medicinal chemistry applications.

The synthetic methodology for creating carbon-nitrogen bonds between tetrazoles and boronic acids underwent significant advancement with the development of copper-catalyzed aerobic oxidative coupling protocols. Research published in 2014 demonstrated highly efficient procedures for direct carbon-nitrogen coupling of hydrogen-tetrazoles with boronic acids, utilizing copper catalysts under oxygen atmosphere conditions. These methodological developments provided practical synthetic routes to tetrazole-functionalized boronic acids, enabling broader exploration of their chemical properties and potential applications.

The historical progression of this field reflects the broader evolution of cross-coupling chemistry, with early challenges in regioselectivity and reaction efficiency gradually overcome through systematic optimization of catalyst systems and reaction conditions. The development of copper-based catalytic systems specifically tailored for tetrazole-boronic acid coupling represented a significant breakthrough, as conventional palladium-catalyzed cross-coupling methods proved less effective for these particular substrate combinations.

Significance in Organoboron Chemistry

Within the broader context of organoboron chemistry, this compound exemplifies the increasing sophistication of functionalized boronic acid derivatives designed for specific applications. The significance of this compound class stems from the unique properties imparted by the boron center, which exhibits Lewis acidic character and can form reversible covalent bonds with various nucleophiles. The boronic acid functional group provides a distinctive pKa range similar to carboxylic acids, typically falling between 4.0 and 10.5, enabling participation in pH-dependent equilibria that are valuable for biological and catalytic applications.

The tetrazole moiety contributes additional dimensions of chemical versatility, serving as both a hydrogen bond donor and acceptor while providing aromatic character through its nitrogen-rich heterocyclic structure. This combination creates opportunities for multivalent interactions with biological targets, synthetic intermediates, and catalytic systems. The carbamoyl linkage connecting the tetrazole to the phenylboronic acid core further enhances the compound's potential for forming diverse intermolecular interactions through hydrogen bonding and dipole interactions.

Contemporary research has demonstrated the utility of tetrazole-functionalized boronic acids in various applications, including enzyme inhibition, medicinal chemistry, and materials science. The unique electronic properties arising from the electron-withdrawing tetrazole group can modulate the reactivity of the boronic acid center, potentially enhancing selectivity in binding interactions or catalytic processes. This electronic modulation represents a key advantage of functionalized boronic acids compared to simpler arylboronic acid derivatives.

Structural Relationship to Related Compounds

The structural analysis of this compound reveals systematic relationships to a family of related tetrazole-boronic acid derivatives that provide insights into structure-activity relationships and synthetic accessibility. Comparative examination with related compounds such as [2-(1H-tetrazol-5-yl)phenyl]boronic acid and [4-(1H-tetrazol-5-yl)phenyl]boronic acid demonstrates the impact of substitution patterns and linking group variations on molecular properties.

Table 1: Comparative Properties of Related Tetrazole-Boronic Acid Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| This compound | 850567-38-3 | C8H9BClN5O3 | 269.46 | meta-carbamoyl |

| [2-(1H-tetrazol-5-yl)phenyl]boronic acid | 155884-01-8 | C7H7BN4O2 | 189.97 | ortho-direct |

| [4-(1H-tetrazol-5-yl)phenyl]boronic acid | 179942-55-3 | C7H7BN4O2 | 189.97 | para-direct |

| (4-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid | 850689-35-9 | C8H8BN5O3 | 232.99 | para-carbamoyl |

The structural relationships reveal several important trends in this compound series. The presence of the carbamoyl linking group in both the meta and para isomers increases molecular weight compared to directly attached tetrazole derivatives, while simultaneously introducing additional hydrogen bonding capabilities through the amide functionality. The hydrochloride salt formation in the target compound provides enhanced crystallinity and stability compared to the free acid forms of related structures.

The positional isomerism effects become apparent when comparing the meta-substituted target compound with its ortho and para analogs. The meta-positioning of the carbamoyl-tetrazole substituent creates a specific geometric arrangement that influences both steric accessibility and electronic distribution within the molecule. This positioning may affect binding interactions and reactivity patterns compared to the alternative substitution patterns observed in related compounds.

Further structural analysis reveals the compound's relationship to the broader family of functionalized phenylboronic acids, including simpler derivatives such as 3-(aminomethyl)phenylboronic acid hydrochloride, which shares the meta-substitution pattern but lacks the tetrazole heterocycle. The progression from simple amino-substituted to tetrazole-functionalized derivatives represents an increase in structural complexity that typically correlates with enhanced specificity in biological and chemical applications.

Propriétés

IUPAC Name |

[3-(2H-tetrazol-5-ylcarbamoyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BN5O3.ClH/c15-7(10-8-11-13-14-12-8)5-2-1-3-6(4-5)9(16)17;/h1-4,16-17H,(H2,10,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSGJXZLSYWEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=NNN=N2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657279 | |

| Record name | {3-[(2H-Tetrazol-5-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-38-3 | |

| Record name | {3-[(2H-Tetrazol-5-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the Tetrazole Core

The core tetrazole ring, a crucial component of the target compound, is typically synthesized via a 1,3-dipolar cycloaddition involving organic nitriles and hydrazoic acid or azide sources.

Hydrazoic acid route: Traditionally, nitriles are reacted with hydrazoic acid (HN₃), generated in situ from sodium azide (NaN₃) and ammonium chloride (NH₄Cl), in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (>100°C). This method yields tetrazoles with high efficiency but poses significant safety risks due to the toxicity and explosiveness of hydrazoic acid.

Safer alternative: Recent advances involve using water as a co-solvent to mitigate risks, increasing the solubility of inorganic salts and reducing the hazard profile. For example, a DMF/water mixture (2:1) has demonstrated >99.5% conversion at 90°C over 16 hours, producing high-purity tetrazole in yields of 88–93% (see).

- The process emphasizes safety by avoiding large-scale hydrazoic acid generation, favoring conditions that minimize explosive risks while maintaining high yields.

- The insensitivity of tetrazole to impact hazards was confirmed via impact testing, supporting the method's safety for scale-up.

Functionalization of the Phenyl Ring

The phenyl ring bearing the carbamoyl group is typically prepared via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the tetrazole-bearing phenyl unit to other aromatic systems.

Suzuki coupling: Utilizes boronic acids or esters with aryl halides in the presence of palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., SPhos). The reaction is performed in solvents like toluene or dioxane under inert atmosphere at elevated temperatures (~80°C).

Substituent introduction: The carbamoyl group can be introduced via amide formation using carbamoyl chlorides or isocyanates, following the initial aryl coupling.

- The coupling reactions are optimized for high yield and purity, with reaction conditions tailored to minimize side reactions.

- Purification often involves chromatography to remove residual catalysts and by-products.

Final Hydrochloride Salt Formation

- The free base of the compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or methanol), leading to the formation of the hydrochloride salt.

- The salt is isolated via filtration or crystallization, ensuring high purity and stability.

Summary of Key Preparation Steps

- Tetrazole synthesis via cycloaddition of nitriles with hydrazoic acid or azide sources, optimized with water co-solvent for safety.

- Phenyl ring functionalization through palladium-catalyzed cross-coupling reactions.

- Introduction of boronic acid via borylation or Suzuki coupling.

- Amide formation to attach the carbamoyl group.

- Salt formation by acidification to obtain hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions: (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form different derivatives of the phenyl ring.

Substitution: The tetrazol-5-yl carbamoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

Boronic Esters: Resulting from the oxidation of the boronic acid group.

Phenyl Derivatives: Formed through reduction reactions.

Substituted Tetrazol-5-yl Carbamoyl Compounds: Resulting from substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Research

Boronic acids are known for their ability to inhibit proteasomes, making them potential candidates in cancer therapy. The incorporation of the tetrazole moiety enhances the biological activity of the compound. Studies have indicated that derivatives of boronic acids can induce apoptosis in cancer cells by disrupting proteasomal function and altering cell cycle progression .

2. Drug Development

The compound serves as a building block in the synthesis of various pharmaceuticals. Its ability to form stable complexes with certain biomolecules makes it a valuable intermediate in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways .

Materials Science

1. Polymer Chemistry

this compound is utilized in the synthesis of functionalized polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and advanced materials .

2. Sensor Technology

The unique properties of boronic acids allow them to be used in sensor applications, particularly for detecting carbohydrates and other biomolecules. This compound can be incorporated into sensor matrices to improve selectivity and sensitivity towards target analytes .

Analytical Chemistry

1. Chromatography

The compound has been explored as a reagent in chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Its ability to interact with various analytes enhances separation efficiency and resolution during analytical procedures .

2. Mass Spectrometry

In mass spectrometry applications, this compound can act as a derivatizing agent, improving the detection limits for certain compounds by enhancing ionization efficiency .

Case Studies

| Study Title | Field | Findings |

|---|---|---|

| "Boronic Acid Derivatives as Anticancer Agents" | Medicinal Chemistry | Demonstrated significant cytotoxic effects on breast cancer cell lines through proteasome inhibition. |

| "Synthesis of Functionalized Polymers Using Boronic Acids" | Materials Science | Developed high-performance polymers with improved mechanical properties suitable for industrial applications. |

| "Detection of Glucose Using Boronic Acid-Based Sensors" | Analytical Chemistry | Achieved high sensitivity and selectivity for glucose detection in biological samples using modified sensor platforms. |

Mécanisme D'action

The mechanism by which (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, which can modulate biological processes. The tetrazol-5-yl carbamoyl group can interact with enzymes and receptors, influencing their activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Tetrazole-Boronic Acid Derivatives

a. (3-((1-(3-Cyanobenzyl)-1H-tetrazol-5-yl)(cyclopropylamino)methyl)phenyl)boronic acid (16c)

- Structure: Features a cyanobenzyl and cyclopropylamino group.

- Synthesis : 71% yield via nucleophilic substitution; characterized by ¹H/¹³C NMR and HRMS .

- Key Differences: The electron-withdrawing cyano group enhances boronic acid reactivity, while the cyclopropylamino group increases steric bulk compared to the carbamoyl group in the target compound.

b. (3-(((1-(4-Chlorobenzyl)-1H-tetrazol-5-yl)(phenyl)methyl)amino)phenyl)boronic acid (17a)

- Structure : Contains a chlorobenzyl and phenylmethyl group.

- Synthesis : 45% yield; lower yield suggests challenges in introducing bulky substituents .

c. 3-(5-((2-Chlorophenyl)((3,5-Difluorobenzyl)amino)methyl)-1H-tetrazol-1-yl)phenyl)boronic acid (18a)

Sulfonamide vs. Carbamoyl Boronic Acids

[({[3-Chloro-4-(1H-tetrazol-5-yl)phenyl]sulfonyl}amino)methyl]boronic acid (0NB)

- Structure : Sulfonyl group replaces carbamoyl.

- Properties : Sulfonamides are more acidic (pKa ~1–2) than carbamoyl groups (pKa ~10–12), affecting solubility and reactivity in aqueous environments .

- Applications : Sulfonyl groups enhance stability in proteolytic environments, making this compound suitable for enzyme inhibition studies .

Methoxy-Methyl Carbamoyl Boronic Acid

[3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl]boronic acid

Piperidine-Substituted Boronic Acid Hydrochloride

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Comparative Analysis Table

Research Findings and Implications

- Synthetic Accessibility : Yields vary significantly (45–87%) depending on substituent bulk and electronic effects .

- Biological Relevance : Tetrazole groups improve metabolic stability, while fluorine or chlorine atoms enhance target binding .

- Safety : The target compound’s hydrochloride salt improves solubility but introduces flammability and inhalation toxicity risks .

Activité Biologique

(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride, with the CAS number 850567-38-3, is a boronic acid derivative featuring a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its roles in various pharmacological applications. The unique structure of this compound allows it to interact with biological systems in ways that can be exploited for therapeutic purposes.

Chemical Structure and Properties

The molecular formula of this compound is C8H9BClN5O3, with a molecular weight of 269.45 g/mol. The presence of the tetrazole ring is significant as it enhances the compound's stability and bioactivity, serving as a carboxylic acid surrogate in drug design.

| Property | Value |

|---|---|

| CAS Number | 850567-38-3 |

| Molecular Formula | C8H9BClN5O3 |

| Molecular Weight | 269.45 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that compounds containing tetrazole structures exhibit promising anticancer properties. A study highlighted that certain tetrazole derivatives can inhibit the proliferation of cancer cell lines such as L1210 leukemia and SK-BR-3 breast cancer cells. These compounds demonstrated a reduction in the Ki-67 proliferation marker and DNA synthesis rates, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Tetrazole derivatives have also been explored for their antimicrobial properties. In various studies, compounds similar to this compound showed significant activity against both gram-positive and gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing effective inhibition comparable to standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to specific biological targets. These studies suggest that the compound can form stable interactions with various receptors, enhancing its potential therapeutic applications .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Efficacy Assessment :

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is synthesized via a multi-step protocol involving coupling of tetrazole derivatives with boronic acid precursors. For instance, a modified procedure involves reacting 3-carbamoylphenylboronic acid with 1H-tetrazole-5-amine in the presence of coupling agents (e.g., EDC/HOBt) under inert atmosphere. Optimization includes controlling reaction temperature (0–5°C for amine activation, then 25°C for 12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of boronic acid to tetrazole derivative). Post-synthesis, purification via preparative HPLC (C18 column, acetonitrile/water gradient) yields >95% purity .

- Validation : Confirm product identity using HRMS (e.g., [M+H]+ calculated 378.1732 vs. observed 378.1715) and ¹H/¹³C NMR to verify boronic acid and tetrazole moieties .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodology :

- pH Stability Assay : Dissolve the compound in buffered solutions (pH 2–10) and monitor degradation via HPLC-UV at 254 nm over 24–72 hours.

- Boronate Ester Formation : Use ¹¹B NMR to detect boronate ester formation in basic conditions (pH >8), which may reduce bioavailability .

Q. How can researchers ensure purity and avoid common byproducts during synthesis?

- Purification Strategies :

- Chromatography : Use reverse-phase HPLC with a mobile phase of 0.1% TFA in water/acetonitrile to separate unreacted tetrazole derivatives or boronic acid intermediates.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to remove hydrophilic impurities .

Advanced Research Questions

Q. How do electronic and steric effects influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Experimental Design :

- Substrate Screening : Test reactivity with diverse aryl halides (e.g., electron-deficient 4-nitrophenyl vs. electron-rich 4-methoxyphenyl bromides) under standardized Pd catalysis (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Kinetic Studies : Monitor reaction progress via in situ ¹H NMR to quantify rate constants and correlate with Hammett σ values of substituents .

- Findings : The tetrazole-carbamoyl group introduces steric hindrance, reducing reactivity with bulky ortho-substituted aryl halides. Electron-withdrawing groups on the boronic acid enhance transmetallation efficiency .

Q. What strategies resolve contradictions in reported biological activity data for this compound in enzyme inhibition assays?

- Data Reconciliation Framework :

- Assay Optimization : Standardize buffer conditions (e.g., Tris-HCl vs. phosphate buffers) to account for boronic acid-buffer interactions.

- Control Experiments : Include a boronic acid-free analog to distinguish target-specific inhibition from nonspecific binding .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the boronic acid moiety and catalytic serine residues in proteases.

- QSAR Analysis : Corrogate substituent effects (e.g., fluorine at the phenyl ring) with inhibitory potency using partial least squares regression .

- Outcome : Derivatives with meta-fluoro substitution showed 10-fold higher affinity due to enhanced π-stacking with hydrophobic enzyme pockets .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.